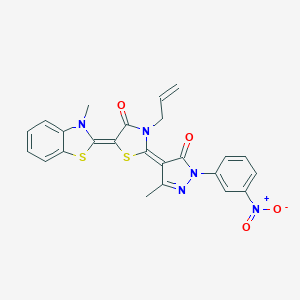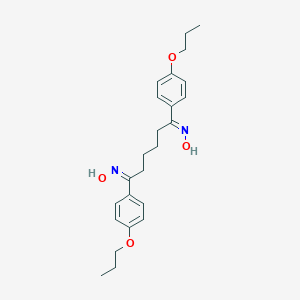![molecular formula C17H14Cl3F3N2O B401296 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401296.png)
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide is a complex organic compound with the molecular formula C17H17Cl3F3N2O It is known for its unique chemical structure, which includes multiple halogen atoms and a trifluoromethyl group
Preparation Methods
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the trichloroethyl group through a substitution reaction.
Amidation: Formation of the benzamide structure by reacting the amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the halogen groups or the amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide include:
- 3-methyl-N-{2,2,2-trichloro-1-p-tolylamino-ethyl}-benzamide
- 3-methyl-N-{2,2,2-trichloro-1-o-tolylamino-ethyl}-benzamide
- 2-methyl-N-{2,2,2-trichloro-1-[3-p-tolyl-thiourea]ethyl}-benzamide
These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14Cl3F3N2O |
|---|---|
Molecular Weight |
425.7g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl3F3N2O/c1-10-4-2-5-11(8-10)14(26)25-15(16(18,19)20)24-13-7-3-6-12(9-13)17(21,22)23/h2-9,15,24H,1H3,(H,25,26) |
InChI Key |
TWAIORZXGLLPQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-[([1,1'-biphenyl]-4-ylcarbonyl)amino]pentyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B401216.png)


![1,7-Bis[4-(hexyloxy)phenyl]-1,7-heptanedione dioxime](/img/structure/B401222.png)

![1,9-Bis[4-(hexyloxy)phenyl]nonane-1,9-dione](/img/structure/B401224.png)
![1,8-Bis[4-(hexyloxy)phenyl]octane-1,8-dione](/img/structure/B401228.png)
![1,5-Bis[4-(pentyloxy)phenyl]pentane-1,5-dione](/img/structure/B401229.png)
![1-[4-[6-(4-Acetylphenoxy)hexoxy]phenyl]ethanone](/img/structure/B401230.png)
![4-[(4-ethoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B401231.png)
![3-Bromopropyl 6-methyl-2-oxo-4-[2-(propyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B401233.png)

